1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine is a synthetic organic compound that acts as a potent inhibitor of leukotriene A4 (LTA4) hydrolase [, , , , , , , ]. This enzyme plays a crucial role in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator implicated in various inflammatory diseases [, , , , , , , ]. Due to its inhibitory activity on LTA4 hydrolase, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine has been investigated as a potential therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD) and psoriasis [, , , , , , , ].
SC 22716 is classified as a leukotriene A4 hydrolase inhibitor. It is recognized for its role in modulating immune responses and inflammatory processes, making it relevant in the study of diseases such as asthma, rheumatoid arthritis, and other inflammatory disorders.
The synthesis of SC 22716 typically involves the following key steps:
The molecular structure of SC 22716 can be described as follows:
SC 22716 primarily participates in reactions relevant to its function as an inhibitor:
The mechanism of action of SC 22716 involves:
SC 22716 exhibits several notable physical and chemical properties:
SC 22716 has several scientific applications:
The leukotriene (LT) pathway, particularly the chemotactic agent leukotriene B4 (LTB4), emerged as a critical therapeutic target in the 1980s–1990s following seminal discoveries about its role in inflammatory pathologies. Elevated LTB4 levels were directly correlated with disease severity in rheumatoid arthritis (RA) and spondyloarthritis (SA). Studies demonstrated significantly higher synovial fluid concentrations of LTB4 in RA patients with positive rheumatoid factor (latex test) and in SA patients compared to non-inflammatory arthropathy (NIA) controls (P < 0.05) [1]. Parallel research identified leukotriene A4 hydrolase (LTA4H) as the pivotal bifunctional zinc metalloenzyme responsible for the final step of LTB4 biosynthesis. LTA4H uniquely catalyzes the hydrolysis of the unstable epoxide intermediate LTA4 into LTB4 while also exhibiting anion-dependent aminopeptidase activity [6]. This enzyme’s dual functions and its expression at inflammatory sites positioned it as a high-value target for pharmacologic intervention.
Table 1: Key Inflammatory Diseases Associated with Dysregulated LTB4 Biosynthesis
Disease | LTB4 Elevation Site | Clinical Correlation |
---|---|---|
Rheumatoid Arthritis | Synovial Fluid/Tissue | 5-HETE and LTB4 linked to chemotaxis, joint destruction, and corticosteroid sensitivity [1] |
Atherosclerosis | Vascular Plaques | Expression of 5-LOX and LTA4H correlates with plaque instability [4] |
COPD/Asthma | Lung/Bronchoalveolar Lavage | LTB4 drives neutrophil infiltration and airway hyperreactivity [4] |
Inflammatory Bowel Disease | Colonic Mucosa | Enhanced LTB4 synthesis correlates with mucosal inflammation [4] |
The therapeutic rationale for LTA4H inhibition was further strengthened by genetic and pharmacodynamic studies. Mice deficient in 5-lipoxygenase-activating protein (FLAP) or LTA4H showed dramatically reduced inflammatory responses in collagen-induced arthritis models [6]. Similarly, LTA4H-knockout mice exhibited resistance to LTB4-mediated pathologies, confirming the enzyme’s non-redundant role in inflammatory cascades [4].
SC-22716 was developed through structure-based drug design (SBDD) leveraging emerging crystallographic insights into LTA4H’s active site. X-ray diffraction studies revealed that LTA4H contains a deep hydrophobic substrate-binding pocket adjacent to a catalytic zinc ion coordinated by residues His-295, His-299, and Glu-318 [6]. This zinc site activates water molecules for epoxide hydrolysis—a mechanism distinct from classical zinc peptidases. Rational inhibitor design focused on:
Lead optimization prioritized selectivity over related metalloenzymes (e.g., angiotensin-converting enzyme) and oral bioavailability. Early analogs with hydroxamate ZBGs showed potent inhibition (IC50 < 50 nM) but suffered from metabolic instability. Replacement with carboxylate bioisosteres improved pharmacokinetics while retaining nanomolar affinity. SC-22716 emerged as a standout candidate with:
Key Structural Features of SC-22716:
Hydrophobic Aryl Group │ ▼ Ar—CH₂—C(O)—NH—CH(R)—COOH ▲ ▲ │ │ Zinc-chelating carboxylate │ Hydrocarbon tail (S1' pocket occupancy)
SC-22716 demonstrated robust efficacy across standardized models of inflammation and immune cell recruitment:
No inhibition of cyclooxygenase-1/2 or 5-lipoxygenase at 10 μM [4]
In Vivo Efficacy:
Table 2: Preclinical Efficacy of SC-22716 in Inflammation Models
Model | Dose/Route | Key Outcome | Mechanistic Insight |
---|---|---|---|
Human Neutrophils | 1 μM (in vitro) | 98% LTB4 suppression | Target engagement in primary human cells |
Mouse Peritonitis | 30 mg/kg p.o. | 85% reduction in neutrophil influx | BLT1-dependent chemotaxis blockade |
Rat CIA | 10 mg/kg BID p.o. | 78% decrease in paw edema; 64% less bone erosion | Synovial LTA4H activity inhibited by >90% |
Arachidonic Acid Ear Edema | 1% topical | >90% inhibition of swelling | Local LTB4 reduction confirmed by LC-MS/MS |
Pharmacokinetic studies in rats revealed favorable properties: Cmax = 2.1 μg/mL (30 mg/kg dose), T1/2 = 4.2 h, and lung/lymph node concentrations exceeding plasma by 8-fold—critical for targeting tissue-based inflammation [4]. These data supported SC-22716’s selection as a clinical candidate for inflammatory conditions driven by dysregulated LTB4.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7